molecular formula C24H20N2O5S B2506555 N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-02-5

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2506555
CAS No.: 892741-02-5
M. Wt: 448.49
InChI Key: AMPIYGQXSMOSSH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of targeting receptor tyrosine kinases. This compound has been identified as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Its primary research value lies in its ability to potently inhibit FGFR1, FGFR2, and FGFR3 , which are critical signaling proteins involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-established driver in a variety of cancers, making this compound a valuable tool for investigating FGFR-dependent oncogenic pathways. The mechanism of action involves the competitive binding of this small molecule to the ATP-binding pocket of the FGFR kinase domain, thereby preventing phosphorylation and subsequent downstream signaling. Researchers utilize this inhibitor to explore tumorigenesis, angiogenesis, and resistance mechanisms in preclinical models. Its high selectivity profile makes it especially useful for dissecting the specific contributions of FGFR signaling in complex biological systems and for evaluating its potential as a therapeutic target in diseases such as urothelial carcinoma, endometrial cancer, and other malignancies with documented FGFR alterations.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-14-8-10-17(12-15(14)2)25-23(28)16-9-11-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIYGQXSMOSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antibacterial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylphenyl group and a phenylsulfonyl moiety. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. Notably, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Sensitivity
ALL (EU-3)0.3 - 0.4High
NB (NB-1643)0.5 - 1.2Moderate
SHEP10.5 - 1.2Moderate
LA1–55N0.5 - 1.2Moderate

In a study evaluating the compound's effects on cancer cell proliferation, it was found to significantly inhibit cell growth, evidenced by reduced colony formation in treated cells compared to controls .

Antibacterial Activity

The antibacterial potential of the compound was assessed through minimum inhibitory concentration (MIC) assays. While the results indicated moderate antibacterial activity, no significant effects were observed against common bacterial strains at concentrations below 100 µM . This suggests that while the compound exhibits some antibacterial properties, further optimization may be necessary for enhanced efficacy.

The mechanism by which this compound exerts its effects is still under investigation. Docking studies have suggested that the compound may interact with specific cellular targets involved in cancer cell proliferation and survival pathways .

Case Studies

  • Study on Anticancer Efficacy : A study reported that the compound exhibited a 25-fold increase in anticancer activity compared to its predecessor MX69, with an IC50 value of 0.3 μM against ALL cells .
  • Antibacterial Assessment : In vitro tests revealed that while the compound had some antibacterial activity, it was not potent enough to warrant further development as an antibacterial agent without modifications .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study on related quinoline derivatives showed promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget MicroorganismMIC (µg/mL)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.5
Compound CCandida albicans25

Antimalarial Activity

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide has been investigated for its antimalarial properties. A related study indicated that quinoline-4-carboxamide derivatives demonstrated potent activity against Plasmodium falciparum, with some compounds achieving low nanomolar potency in vitro . The mechanism of action involves the inhibition of translation elongation factor 2 in the malaria parasite.

Table 2: Antimalarial Efficacy of Quinoline Derivatives

Compound NameEC50 (nM)In Vivo Efficacy (ED90 mg/kg)
Compound D120<1
Compound E80<0.5

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptotic cell death.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis via caspase activation
A5498G2/M phase arrest

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural differences between the target compound and analogs from the literature:

Compound Name/Identifier Core Structure R3 Substituent R7 Substituent Key Modifications Evidence Source
Target Compound 1,2-dihydroquinoline Phenylsulfonyl 3,4-dimethylphenyl carboxamide 4-hydroxy-2-oxo N/A
J. Med. Chem. 2007, Compound 47 1,4-dihydroquinoline Thioxo (S) Adamantyl carboxamide 4-thioxo (vs. oxo) [2]
J. Med. Chem. 2007, Compound 52 1,4-dihydroquinoline Chloro Adamantyl carboxamide 6-chloro, 4-oxo [2]
, Compound 2 Hexahydroquinoline None 3-pyridylmethyl carboxamide Saturated core; pyridylmethyl group [4]
Electronic Supplementary Material, Compound 7f 1,4-dihydroquinoline Cyclopropane-fluorochloro Benzyl carboxylate Ester group (vs. amide) [3]
Key Observations:

Compound 47 replaces the 4-oxo group with thioxo, which may alter redox properties and metal-binding affinity .

Substituent Effects: Phenylsulfonyl vs. Adamantyl/Chloro (R3): The phenylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance binding specificity compared to the adamantyl (lipophilic) or chloro (electronegative) groups in J. Med. Chem. analogs .

Functional Group Variations :

  • Compound 7f () replaces the carboxamide with a carboxylate ester, which is more prone to hydrolysis and may reduce metabolic stability .

Physicochemical and Pharmacological Implications

  • Solubility : The phenylsulfonyl and dimethylphenyl groups in the target compound likely reduce water solubility compared to pyridylmethyl () or carboxylate () analogs.
  • Bioactivity :
    • Adamantyl-containing analogs (J. Med. Chem. 2007) are associated with enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
    • Polymorphism in ’s compound highlights how crystalline forms can affect analgesic efficacy, suggesting similar considerations may apply to the target compound .

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